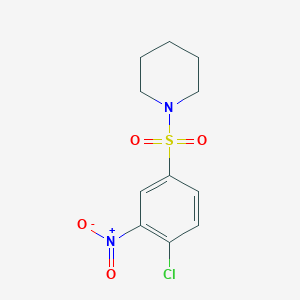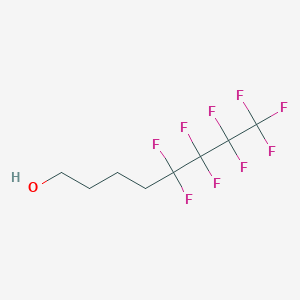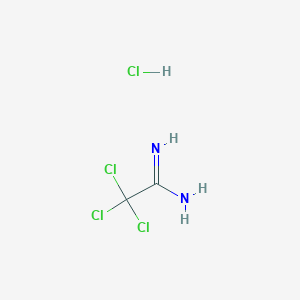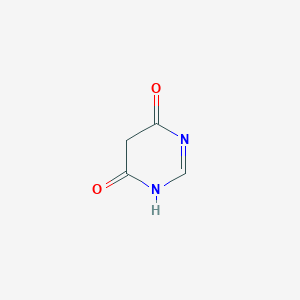![molecular formula C11H12F3N3O2 B1303611 1-[2-硝基-4-(三氟甲基)苯基]哌嗪 CAS No. 58315-38-1](/img/structure/B1303611.png)
1-[2-硝基-4-(三氟甲基)苯基]哌嗪
描述
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is an organic compound with the molecular formula C11H12F3N3O2. It is a derivative of piperazine, a heterocyclic amine, and contains both nitro and trifluoromethyl functional groups.
科学研究应用
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-tumor activities.
Agrochemicals: The compound is used in the development of new agrochemicals, including herbicides and insecticides, due to its unique chemical properties.
Material Science: It is also explored for its potential use in material science, particularly in the development of new polymers and coatings.
作用机制
Target of Action
It is known that piperazine derivatives often interact with the central nervous system, specifically targeting neurotransmitter receptors .
Mode of Action
Piperazine derivatives typically exert their effects by modulating the activity of their target receptors, which can lead to a variety of physiological changes .
Biochemical Pathways
Based on the general activity of piperazine compounds, it can be inferred that the compound may influence pathways related to neurotransmission .
Result of Action
Given the general activity of piperazine derivatives, it can be speculated that the compound may influence neuronal activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the activity of chemical compounds .
生化分析
Biochemical Properties
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can bind to certain receptors, modulating their signaling pathways and affecting downstream cellular responses.
Cellular Effects
The effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can influence the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species. Furthermore, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can result in adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments.
Dosage Effects in Animal Models
In animal models, the effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can result in toxic or adverse effects, such as organ damage or disruption of normal metabolic processes.
Metabolic Pathways
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other biomolecules. The compound can also affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to proteins can influence the distribution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, as it can be sequestered in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is essential for elucidating its precise mechanisms of action.
准备方法
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various solvents like ethanol and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the nitro group in a different position, which can affect its chemical reactivity and biological activity.
N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: This compound is another derivative with similar functional groups but different substitution patterns, leading to variations in its properties and applications.
The uniqueness of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBUPGXTLFRIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377937 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58315-38-1 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58315-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

